N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040636-71-2
Cat. No.: VC11939609
Molecular Formula: C18H13ClFN3O2
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-71-2 |
|---|---|
| Molecular Formula | C18H13ClFN3O2 |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-15(14)21-18(25)16-9-10-17(24)23(22-16)11-12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,25) |
| Standard InChI Key | SXPFJDKKPFPGEK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-(2-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (molecular formula: C₁₈H₁₃ClFN₃O₂, molecular weight: 357.8 g/mol) features a dihydropyridazine ring substituted at positions 1 and 3 (Figure 1). The 1-position is occupied by a 4-fluorobenzyl group, while the 3-position contains a carboxamide linked to a 2-chlorophenyl ring. X-ray crystallography of analogous compounds reveals planar pyridazine rings with dihedral angles of 14.7° between aromatic systems, stabilized by intramolecular C–H···O hydrogen bonds .
Table 1: Key Structural Features
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Condensation: Reacting 6-chloropyridazine-3-carboxylic acid with 2-chloroaniline forms the carboxamide intermediate.
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Nucleophilic Substitution: The chloropyridazine intermediate undergoes displacement with 4-fluorobenzylamine under basic conditions (K₂CO₃, DMF) .
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Purification: Recrystallization from acetone yields the final product with >95% purity .
Yield optimization (82%) is achieved using phase-transfer catalysts like benzyltributylammonium bromide . Alternative routes employ hydrazine hydrate cyclization of β-keto esters, though with lower efficiency .
Physicochemical Properties
Stability and Solubility
The compound is a crystalline solid with a melting point of 477–479 K . Its logP value of 5.12 predicts high lipophilicity, limiting aqueous solubility (<10 µM). Solubility in organic solvents follows the order: DMSO > methanol > acetone.
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 357.8 g/mol | MS (ESI+) |
| logP | 5.12 ± 0.3 | Calculated (XLogP3) |
| Aqueous Solubility | <10 µM (pH 7.4) | Kinetic solubility assay |
| pKa | 8.9 (amide proton) | Potentiometric titration |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, outperforming aspirin (45%) . This activity is attributed to COX-2 inhibition, as shown by a 78% reduction in PGE₂ levels in RAW 264.7 macrophages .
Antimicrobial Effects
Against Candida albicans, the compound exhibited an MIC₉₉ of 8 µg/mL, comparable to fluconazole . Mechanistic studies suggest disruption of ergosterol biosynthesis via lanosterol demethylase binding (IC₅₀ = 2.3 µM) .
Pharmacological Applications
Drug Development
The compound’s pharmacokinetic profile includes:
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Permeability: Papp = 546 nm/s (Caco-2), indicating moderate absorption .
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Metabolic Stability: Hepatic clearance (mouse) = 2.8 mL/min/g, suggesting first-pass metabolism .
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Brain Penetration: Blood-brain barrier ratio = 0.42, limiting CNS activity .
Table 3: In Vivo Performance
| Parameter | Value | Model |
|---|---|---|
| Oral Bioavailability | 34% (50 mg/kg) | CD-1 mice |
| t₁/₂ | 4.2 h | Plasma pharmacokinetics |
| EC₉₉ (T. cruzi) | 0.7 µM | Intracellular assay |
Structure-Activity Relationships (SAR)
Impact of Halogenation
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Fluorine at C4: Enhances proteasome binding affinity by 12-fold (ΔΔG = -1.8 kcal/mol) .
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Chlorine at C2: Increases metabolic stability (CLint reduced by 40%).
Carboxamide Modifications
Methylation of the amide nitrogen abolishes activity (IC₅₀ > 100 µM), confirming hydrogen bonding is critical for target engagement .
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